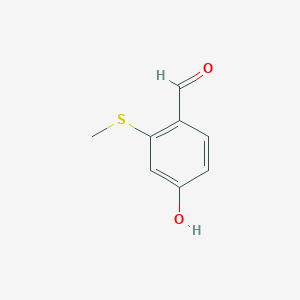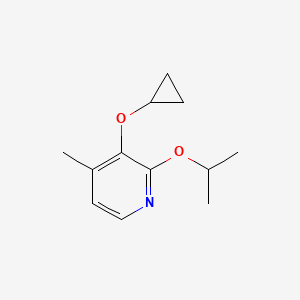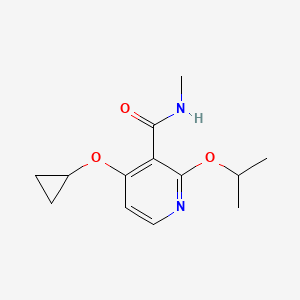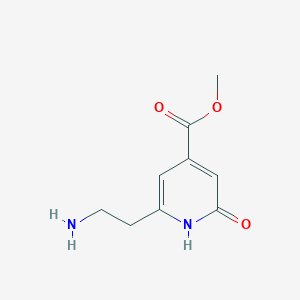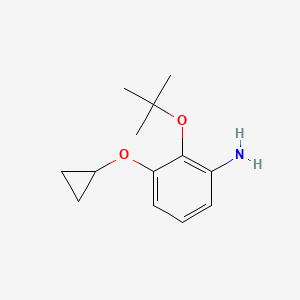
3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide typically involves the reaction of cyclopropylamine with 5-sulfamoylpicolinic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropoxy-3-sulfamoylpicolinamide: Similar in structure but with different substitution patterns.
3-Cyclopropoxy-5-sulfamoylpicolinamide: Another structural isomer with distinct properties.
Uniqueness
3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H13N3O4S |
|---|---|
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N-methyl-5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)9-8(17-6-2-3-6)4-7(5-13-9)18(11,15)16/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
Clave InChI |
QRKXLTACYGHDRK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


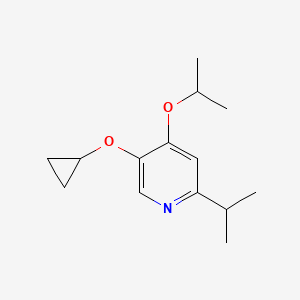

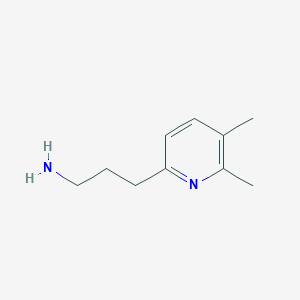
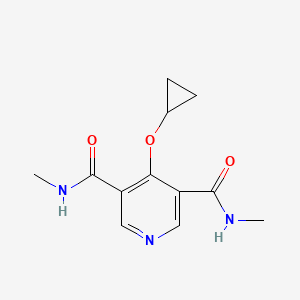
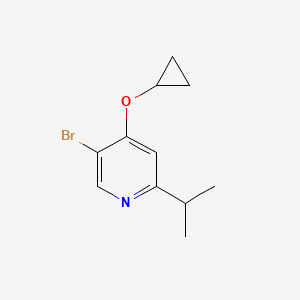

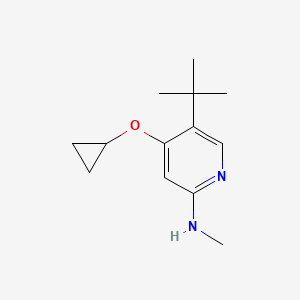
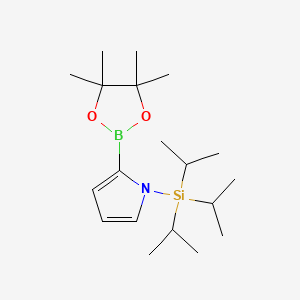
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
